3-bromo-5-(methoxymethyl)-1,2-oxazole

Catalog No.
S6876388
CAS No.
1220521-36-7
M.F
C5H6BrNO2
M. Wt
192.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-5-(methoxymethyl)-1,2-oxazole

CAS Number

1220521-36-7

Product Name

3-bromo-5-(methoxymethyl)-1,2-oxazole

IUPAC Name

3-bromo-5-(methoxymethyl)-1,2-oxazole

Molecular Formula

C5H6BrNO2

Molecular Weight

192.01 g/mol

InChI

InChI=1S/C5H6BrNO2/c1-8-3-4-2-5(6)7-9-4/h2H,3H2,1H3

InChI Key

PXHOIDXCRSJZCB-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=NO1)Br

3-Bromo-5-(methoxymethyl)-1,2-oxazole is a heterocyclic organic compound featuring a unique structure that includes a bromine atom and a methoxymethyl group attached to an oxazole ring. Its molecular formula is C6H8BrNC_6H_8BrN with a molecular weight of approximately 202.04 g/mol. The compound is characterized by its potential applications in medicinal chemistry, organic synthesis, and materials science due to its reactivity and biological properties.

  • There is no information available on the mechanism of action of BrMMOx in biological systems or its interaction with other compounds.
  • In the absence of specific data, it's important to consider general safety precautions when handling unknown organic compounds. This may include wearing gloves, eye protection, and working in a fume hood.
, including:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution.
  • Oxidation Reactions: The methoxymethyl group may be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction Reactions: The oxazole ring can be reduced to generate derivatives with different functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the development of various derivatives with distinct properties.

Research indicates that 3-Bromo-5-(methoxymethyl)-1,2-oxazole exhibits notable biological activities. It has been explored for its potential antimicrobial and anticancer properties. The mechanism of action often involves interactions with enzymes or proteins, which may inhibit their activity or alter their function. Such interactions are facilitated by the compound's ability to engage in hydrogen bonding and hydrophobic interactions due to its functional groups.

The synthesis of 3-Bromo-5-(methoxymethyl)-1,2-oxazole typically involves the bromination of 5-(methoxymethyl)-1,2-oxazole using bromine or a brominating agent like N-bromosuccinimide. This reaction is generally conducted in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.

For industrial applications, large-scale bromination processes may employ automated reactors and continuous flow systems to optimize yield and purity while minimizing side reactions.

3-Bromo-5-(methoxymethyl)-1,2-oxazole finds utility in various fields:

  • Medicinal Chemistry: As a potential lead compound for developing new antimicrobial and anticancer agents.
  • Organic Synthesis: As an intermediate for synthesizing more complex organic molecules.
  • Materials Science: Due to its unique chemical properties, it can be used in the development of novel materials.

Interaction studies involving 3-Bromo-5-(methoxymethyl)-1,2-oxazole focus on its role as a probe in biochemical investigations. By examining how this compound interacts with various biological targets—such as enzymes or receptors—researchers can gain insights into enzyme mechanisms and protein interactions. The unique combination of the bromine atom and methoxymethyl group enhances the compound’s binding affinity and specificity in these interactions.

Several compounds share structural similarities with 3-Bromo-5-(methoxymethyl)-1,2-oxazole. Notable examples include:

Compound NameStructureUnique Features
2-Bromo-5-methoxy-1,3-oxazoleContains a methoxy group instead of a methoxymethyl groupLacks functional diversity
2-Bromo-5-methyl-1,3-oxazoleHas a methyl group instead of methoxymethylDifferent functional group
2-Chloro-5-(methoxymethyl)-1,3-oxazoleContains chlorine instead of bromineDifferent halogen affects reactivity
2-Bromo-5-methoxyanilineAniline derivative with a methoxy groupLacks the oxazole ring structure
4-Bromo-3,5-dimethylanisoleContains bromine and methoxy groups but no oxazole ringDifferent functional groups

Uniqueness

The uniqueness of 3-Bromo-5-(methoxymethyl)-1,2-oxazole lies in its combination of both a bromine atom and a methoxymethyl group on the oxazole ring. This specific arrangement allows for selective chemical modifications that enhance its utility in various applications compared to similar compounds. Its distinctive chemical structure confers specific reactivity patterns that are advantageous in synthetic chemistry and biological applications.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

190.95819 g/mol

Monoisotopic Mass

190.95819 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-26-2023

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